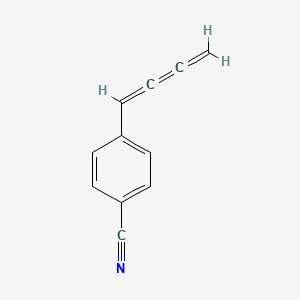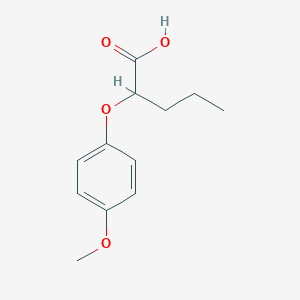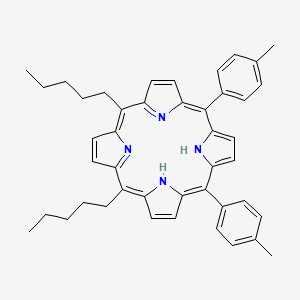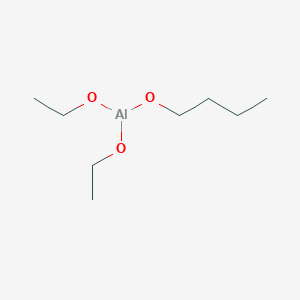![molecular formula C6H8O2 B14196727 3,7-Dioxatricyclo[4.2.0.0~2,4~]octane CAS No. 859528-53-3](/img/structure/B14196727.png)
3,7-Dioxatricyclo[4.2.0.0~2,4~]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dioxatricyclo[4200~2,4~]octane is a unique organic compound characterized by its tricyclic structure containing two oxygen atoms
Méthodes De Préparation
The synthesis of 3,7-Dioxatricyclo[4.2.0.0~2,4~]octane typically involves the cyclization of suitable precursors under specific reaction conditions. One common method involves the treatment of 2,7,7-trimethyl-3,8-dioxatricyclo[3.2.1.0~2,4~]octane with boron trifluoride (BF3), which leads to the formation of the desired tricyclic structure . Industrial production methods may vary, but they generally follow similar principles of cyclization and involve the use of catalysts to enhance the reaction efficiency.
Analyse Des Réactions Chimiques
3,7-Dioxatricyclo[4.2.0.0~2,4~]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Hydrolytic Cleavage: The compound can undergo hydrolytic cleavage, especially in the presence of acidic or basic conditions.
Substitution Reactions: It can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and catalysts like boron trifluoride. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3,7-Dioxatricyclo[4.2.0.0~2,4~]octane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Its unique structure makes it a subject of study in understanding molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism by which 3,7-Dioxatricyclo[4.2.0.0~2,4~]octane exerts its effects involves its interaction with molecular targets and pathways. The compound’s tricyclic structure allows it to fit into specific binding sites on enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
3,7-Dioxatricyclo[4.2.0.0~2,4~]octane can be compared with similar compounds such as:
3-Oxatricyclo[4.1.1.0~2,4~]octane: This compound has a similar tricyclic structure but differs in the number and position of oxygen atoms.
Isoascaridol: Another tricyclic compound with different substituents and stereochemistry.
The uniqueness of this compound lies in its specific arrangement of atoms and the resulting chemical properties, which make it suitable for various specialized applications.
Propriétés
Numéro CAS |
859528-53-3 |
|---|---|
Formule moléculaire |
C6H8O2 |
Poids moléculaire |
112.13 g/mol |
Nom IUPAC |
3,7-dioxatricyclo[4.2.0.02,4]octane |
InChI |
InChI=1S/C6H8O2/c1-4-3(2-7-4)6-5(1)8-6/h3-6H,1-2H2 |
Clé InChI |
VNVKUNAKUAUZCZ-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(CO2)C3C1O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-(Hex-5-yn-1-yl)-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14196645.png)


stannane](/img/structure/B14196662.png)


![4-Pyridinecarboxamide, N-[(1S,2R)-2-amino-3-fluoro-1-(phenylmethyl)propyl]-2-[[[(1S,2S)-2-methylcyclopropyl]methyl]amino]-6-[methyl[(1-methylethyl)sulfonyl]amino]-](/img/structure/B14196678.png)

![{(2S)-1-[(2-Fluoro-5-nitrophenyl)methyl]pyrrolidin-2-yl}methanol](/img/structure/B14196686.png)

![{1-Bromo-2-[dibromo(fluoro)methyl]cyclohexyl}benzene](/img/structure/B14196690.png)
![1-[2-(2-Fluorophenyl)-1-phenylethyl]pyrrolidine](/img/structure/B14196701.png)
![1H-Inden-1-one, 2-[(3-fluorophenyl)methylene]-2,3-dihydro-](/img/structure/B14196709.png)

